molecular formula C9H15N3O2 B13071233 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13071233
M. Wt: 197.23 g/mol
InChI Key: KZFNZWATQVTETG-RQJHMYQMSA-N
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Description

4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that includes an oxolane ring and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring and the triazolone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolone derivatives and oxolane-containing molecules. Examples include:

  • 4-Methyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-thione

Uniqueness

What sets 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

4-ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H15N3O2/c1-3-12-8(10-11-9(12)13)7-6(2)4-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13)/t6-,7+/m1/s1

InChI Key

KZFNZWATQVTETG-RQJHMYQMSA-N

Isomeric SMILES

CCN1C(=NNC1=O)[C@@H]2[C@@H](CCO2)C

Canonical SMILES

CCN1C(=NNC1=O)C2C(CCO2)C

Origin of Product

United States

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